

# An In-depth Technical Guide to Diphenyl Methylphosphonate

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Compound of Interest		
Compound Name:	Diphenyl methylphosphonate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Diphenyl methylphosphonate**, a versatile organophosphorus compound. It covers its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in organic synthesis, materials science, and its potential relevance to drug discovery.

## **Chemical Identity and Synonyms**

**Diphenyl methylphosphonate** is known by a variety of names in chemical literature and databases. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.



Identifier Type	Identifier	Reference	
IUPAC Name	[methyl(phenoxy)phosphoryl]o xybenzene	[1]	
CAS Number	7526-26-3	[1]	
EC Number	231-388-1	[1]	
PubChem CID	82027	[1]	
Common Synonyms	Methylphosphonic acid diphenyl ester	[1]	
Phosphonic acid, methyl-, diphenyl ester	[1]		
Phosphonic acid, P-methyl-, diphenyl ester	[1]		
InChI	InChI=1S/C13H13O3P/c1- 17(14,15-12-8-4-2-5-9-12)16- 13-10-6-3-7-11-13/h2-11H,1H3	[1]	
InChIKey	HPUPGAFDTWIMBR- UHFFFAOYSA-N	[1]	
CP(=O)  SMILES (OC1=CC=CC1)OC2=CC= CC=C2		[1]	

## **Physicochemical and Spectroscopic Data**

A summary of the key physicochemical and spectroscopic properties of **Diphenyl methylphosphonate** is presented below. This data is essential for its handling, characterization, and use in experimental settings.



Property	Value	Reference
Molecular Formula	C13H13O3P	[1]
Molecular Weight	248.21 g/mol	[1]
Appearance	Colorless oil or white solid	
Melting Point	32.5-37.5 °C	_
Boiling Point	151 °C at 0.8 Torr	_
Density	1.21 g/mL at 25 °C	_

## **Spectroscopic Data**

Nuclear Magnetic Resonance (NMR) Spectroscopy



Nucleus	Solvent	Chemical Shift (δ) / ppm	Coupling Constant (J) / Hz	Multiplicity	Assignme nt	Reference
¹H NMR	CDCl₃	7.33-7.29	m	4H (aromatic)		
7.20-7.14	m	6H (aromatic)			-	
1.78	d, J = 17.6	d	3H (P-CH₃)			
<sup>13</sup> C NMR	CDCl₃	150.4	d, JC-P = 8.3	d	C (aromatic, C-O-P)	
129.9	S	C (aromatic)				-
125.3	S	C (aromatic)	_			
120.6	d, JC-P = 4.5	d	C (aromatic)	_		
11.6	d, JC-P = 144.3	d	P-CH <sub>3</sub>	-		
<sup>31</sup> P NMR	CDCl₃	24.55	S	-		

### Mass Spectrometry (MS)

While a publicly available mass spectrum for **Diphenyl methylphosphonate** is not readily found, its fragmentation pattern upon electron ionization can be predicted based on the fragmentation of similar organophosphorus compounds.

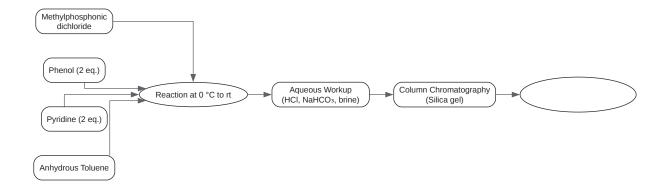
- Molecular Ion  $(M^+)$ : The molecular ion peak is expected at m/z = 248.
- Key Fragmentation Pathways:
  - Loss of a phenoxy radical (•OPh) to give an ion at m/z = 155.



- Loss of a phenyl radical ( $\cdot$ Ph) to give an ion at m/z = 171.
- Cleavage of the P-C bond to yield a diphenyl phosphite radical cation at m/z = 234 and a methyl radical.
- Rearrangement and cleavage to produce a phenol radical cation at m/z = 94.

# Experimental Protocols Synthesis of Diphenyl Methylphosphonate

A common method for the synthesis of **Diphenyl methylphosphonate** involves the reaction of methylphosphonic dichloride with phenol in the presence of a base to neutralize the HCl byproduct.



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Synthetic workflow for **Diphenyl methylphosphonate**.

#### Materials:

Methylphosphonic dichloride



- Phenol
- Pyridine
- Anhydrous Toluene
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

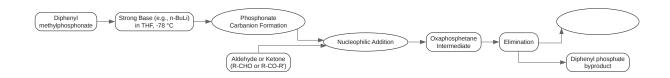
#### Procedure:

- To a solution of phenol (2 equivalents) and pyridine (2 equivalents) in anhydrous toluene, cooled to 0 °C in an ice bath, add a solution of methylphosphonic dichloride (1 equivalent) in anhydrous toluene dropwise with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1
   M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl
  acetate gradient to afford pure **Diphenyl methylphosphonate**.



### Representative Application: Wittig-Horner Reaction

**Diphenyl methylphosphonate** can be a precursor to Wittig-Horner reagents. The methyl group can be deprotonated with a strong base to form a nucleophilic carbanion, which can then react with aldehydes or ketones to form alkenes.



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Workflow for a Wittig-Horner reaction.

#### Materials:

- Diphenyl methylphosphonate
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous Tetrahydrofuran (THF)
- Aldehyde or ketone
- Saturated ammonium chloride solution

#### Procedure:

- Dissolve **Diphenyl methylphosphonate** (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
- Add n-BuLi (1 equivalent) dropwise to the solution, maintaining the temperature at -78 °C.
   Stir the mixture for 30 minutes to generate the phosphonate carbanion.

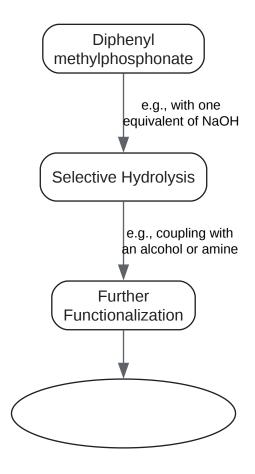


- Add a solution of the aldehyde or ketone (1 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
- Quench the reaction by the slow addition of saturated ammonium chloride solution.
- Extract the product with diethyl ether or ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting alkene by column chromatography.

# **Applications and Relevance Precursor in Organic Synthesis**

**Diphenyl methylphosphonate** is a valuable intermediate in the synthesis of other organophosphorus compounds. Its reactivity allows for modifications at the phosphorus center, making it a building block for more complex molecules, including potential pesticides.





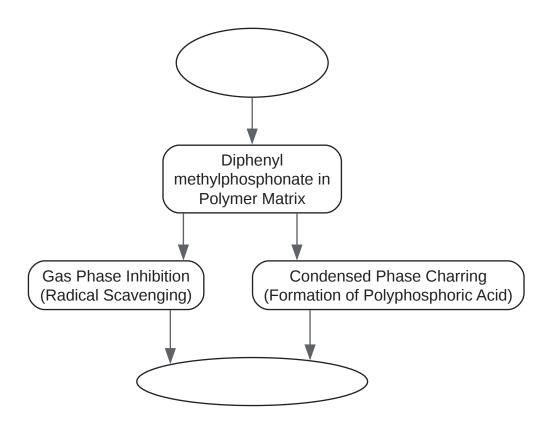
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Use in pesticide synthesis.

### Flame Retardants

Organophosphorus compounds, including **diphenyl methylphosphonate**, are utilized as flame retardants in various polymers, such as polyurethanes.[2] They can act in both the gas phase (flame inhibition) and the condensed phase (char formation) to reduce the flammability of the material.





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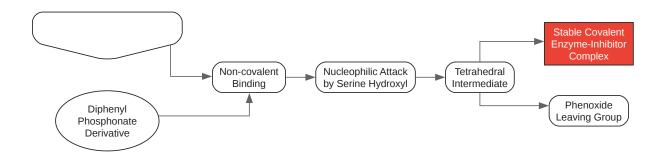
Flame retardant mechanism.

## Relevance in Drug Development and Medicinal Chemistry

Phosphonates are recognized as important pharmacophores in drug design. They are often used as stable mimics of phosphate groups or as bioisosteres of carboxylic acids. Diphenyl phosphonate esters, a class to which **Diphenyl methylphosphonate** belongs, have been investigated as inhibitors of serine proteases.[3][4][5][6][7] These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for drug development.

The phosphonate moiety can act as a transition-state analog inhibitor, forming a stable covalent bond with the active site serine residue of the protease, thereby inactivating the enzyme.[3][4][5]





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Serine protease inhibition.

The synthetic accessibility and reactivity of **Diphenyl methylphosphonate** make it a valuable starting material for the synthesis of more complex phosphonate derivatives that could be explored as potential enzyme inhibitors or probes for chemical biology research.

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